Application: “(1S,3R)-cis-4-Carene” is structurally similar to “(1S,3R)-cis-Chrysanthemyl Tiglate”, which has been identified as a sex pheromone in the Striped Mealybug, Ferrisia virgata . This suggests that “(1S,3R)-cis-4-Carene” could potentially have applications in the field of insect behavior studies or pest control.
Method of Application: In the study, the pheromone was identified using gas chromatography–mass spectrometry, nuclear magnetic resonance spectrometry, and high-performance liquid chromatography analyses . The (1S,3R)-enantiomer strongly attracted adult males in a greenhouse trapping bioassay .
Results or Outcomes: The (1S,3R)-enantiomer showed strong activity in attracting adult male mealybugs, whereas the other enantiomers showed only weak activity . This suggests that the (1S,3R)- configuration is critical for the pheromone’s activity.
Application: “(1S,3R)-cis-4-Carene” is a biochemical that is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is integral to understanding many biological processes.
Method of Application: The specific methods of application in proteomics research can vary widely depending on the particular experiment or study. Generally, “(1S,3R)-cis-4-Carene” could be used in various biochemical assays or experiments involving protein analysis.
Results or Outcomes: The outcomes of such research could potentially contribute to our understanding of protein structures and functions, and could have implications in various fields such as medicine, biology, and pharmacology .
Method of Application: Chemical structure analysis typically involves techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography. These methods can be used to determine the molecular structure and conformation of “(1S,3R)-cis-4-Carene”.
Method of Application: The specific methods of application in biochemical research can vary widely depending on the particular experiment or study. Generally, “(1S,3R)-cis-4-Carene” could be used in various biochemical assays or experiments involving biochemical analysis.
Results or Outcomes: The outcomes of such research could potentially contribute to our understanding of biochemical interactions and could have implications in various fields such as medicine, biology, and pharmacology .
Application: “(1S,3R)-cis-4-Carene” could potentially be used as a starting material or intermediate in chemical synthesis . Its unique structure could make it useful in the synthesis of a variety of different chemical compounds.
Method of Application: The specific methods of application in chemical synthesis would depend on the particular synthesis being carried out. Generally, “(1S,3R)-cis-4-Carene” could be reacted with other chemicals under specific conditions to produce the desired products.
(1S,3R)-cis-4-Carene is a bicyclic monoterpene characterized by its unique molecular structure, which consists of a six-membered cyclohexane ring fused to a three-membered cyclopropane ring. Its molecular formula is , and it is classified as a chiral compound, existing in two enantiomeric forms: (+)-3-carene and (−)-3-carene, with (1S,3R)-cis-4-Carene being the less common stereoisomer . This compound is primarily derived from natural sources such as turpentine, a byproduct of the Kraft pulping process from coniferous trees, particularly pine species .
Research suggests (1S,3R)-cis-4-Carene exhibits various biological activities:
The presence of the cyclopropane ring also makes it susceptible to ring-opening and rearrangement reactions under acidic conditions.
(1S,3R)-cis-4-Carene exhibits notable biological activities, particularly in its interaction with G-protein-coupled receptors (GPCRs). It acts as an agonist for group III metabotropic glutamate receptors, demonstrating neuroprotective effects against cell death induced by oxygen-glucose deprivation in neuronal cultures. Additionally, it influences metabolic pathways related to ferroptosis by interacting with glutathione peroxidase 4 (GPX4), leading to increased lipid peroxidation levels—an important event in ferroptosis induction.
The synthesis of (1S,3R)-cis-4-Carene can be achieved through several methods:
(1S,3R)-cis-4-Carene has various applications:
Research indicates that (1S,3R)-cis-4-Carene interacts significantly with cellular systems. Its action on GPCRs highlights its potential in neuroprotection. Studies have shown that it can inhibit tumor formation and progression in vivo, suggesting its utility in cancer research. Additionally, its modulation of ferroptosis pathways presents opportunities for therapeutic interventions in conditions characterized by oxidative stress.
(1S,3R)-cis-4-Carene shares structural and functional similarities with several other terpenes. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Type | Unique Features |
---|---|---|
(+)-3-Carene | Bicyclic Monoterpene | More common enantiomer; exhibits different biological activity. |
α-Pinene | Monoterpene | Found in pine trees; used extensively in fragrances; has anti-inflammatory properties. |
β-Caryophyllene | Sesquiterpene | Known for its anti-inflammatory and analgesic effects; interacts with cannabinoid receptors. |
Limonene | Monoterpene | Commonly found in citrus oils; known for its uplifting aroma and potential health benefits. |
The unique bicyclic structure of (1S,3R)-cis-4-Carene contributes to its distinct reactivity and biological interactions compared to these similar compounds. Its specific interactions with GPCRs and involvement in ferroptosis pathways further differentiate it within the class of terpenes .
Flammable